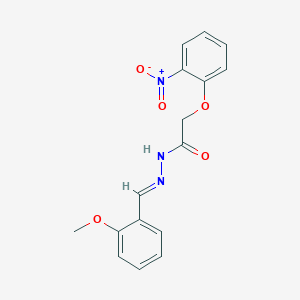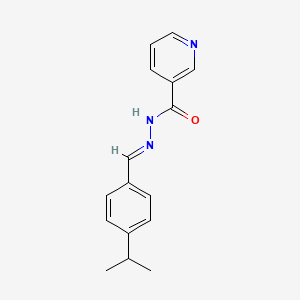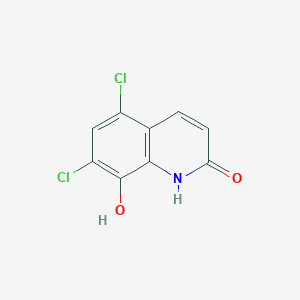
N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide
Descripción general
Descripción
N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as MNAH, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. MNAH is a hydrazone derivative that possesses anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer cell proliferation. Additionally, N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In vivo studies have shown that N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments is its low toxicity. N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to have low toxicity in various in vitro and in vivo studies. Additionally, N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments is its low solubility in water. This can make it difficult to administer N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide to cells or animals in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. One direction is to investigate the potential applications of N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize the synthesis of N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide to improve its yield and purity. Additionally, future research can focus on the development of N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide analogs with improved solubility and potency.
Aplicaciones Científicas De Investigación
N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to possess anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to possess antioxidant properties that can be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to possess anticancer properties that can be useful in the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-8-4-2-6-12(14)10-17-18-16(20)11-24-15-9-5-3-7-13(15)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAICLAVKSULGIG-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,4-dichlorophenoxy)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B3856668.png)
![ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B3856672.png)
![2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3856680.png)
![N-(4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]carbonohydrazonoyl}phenyl)acetamide](/img/structure/B3856690.png)
![2-chloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3856703.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3856704.png)


![1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856715.png)
![4-[5-(3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B3856739.png)

![2-{[amino(imino)methyl]thio}ethyl benzylcarbamate hydrochloride](/img/structure/B3856758.png)
![3-[(4-isopropoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3856761.png)